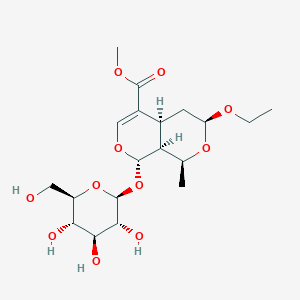
7alpha-O-Ethylmorroniside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound targets two clinically validated enzymes, making it a promising candidate for therapeutic applications.
Métodos De Preparación
The synthesis of Compound 7 involves several steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of the core structure, followed by functional group modifications to achieve the desired inhibitory activity. Industrial production methods focus on optimizing reaction conditions to maximize yield and purity while minimizing by-products. Common reagents used in the synthesis include various organic solvents, catalysts, and protective groups to ensure the stability of intermediates .
Análisis De Reacciones Químicas
Compound 7 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water, often catalyzed by acids or bases.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group in Compound 7 can lead to the formation of a ketone or aldehyde .
Aplicaciones Científicas De Investigación
Compound 7 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its role in metabolic pathways and its effects on cellular processes.
Medicine: Explored as a potential therapeutic agent for treating hyperoxaluria and other metabolic disorders.
Industry: Utilized in the development of diagnostic tools and assays for enzyme activity measurement
Mecanismo De Acción
The mechanism of action of Compound 7 involves the inhibition of lactate dehydrogenase A and glycolate oxidase. By binding to the active sites of these enzymes, Compound 7 prevents the conversion of substrates into products, thereby reducing the levels of oxalate in the body. This dual inhibition is achieved through specific interactions with key amino acid residues in the enzyme active sites, leading to a decrease in enzyme activity and subsequent reduction in oxalate production .
Comparación Con Compuestos Similares
Compound 7 can be compared with other similar compounds, such as:
Lactate dehydrogenase inhibitors: These compounds specifically target lactate dehydrogenase and are used in cancer therapy to inhibit tumor growth.
Glycolate oxidase inhibitors: These compounds specifically target glycolate oxidase and are used in the treatment of primary hyperoxaluria.
Dual inhibitors: Compounds that target multiple enzymes simultaneously, offering a broader therapeutic effect.
The uniqueness of Compound 7 lies in its ability to inhibit both lactate dehydrogenase A and glycolate oxidase, providing a more comprehensive approach to reducing oxalate levels compared to single-enzyme inhibitors .
Propiedades
Fórmula molecular |
C19H30O11 |
|---|---|
Peso molecular |
434.4 g/mol |
Nombre IUPAC |
methyl (1S,3S,4aS,8S,8aS)-3-ethoxy-1-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate |
InChI |
InChI=1S/C19H30O11/c1-4-26-12-5-9-10(17(24)25-3)7-27-18(13(9)8(2)28-12)30-19-16(23)15(22)14(21)11(6-20)29-19/h7-9,11-16,18-23H,4-6H2,1-3H3/t8-,9+,11+,12-,13+,14+,15-,16+,18-,19-/m0/s1 |
Clave InChI |
IRKFOLIBBQDADK-HWCWTJPSSA-N |
SMILES isomérico |
CCO[C@@H]1C[C@H]2[C@@H]([C@@H](O1)C)[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
SMILES canónico |
CCOC1CC2C(C(O1)C)C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


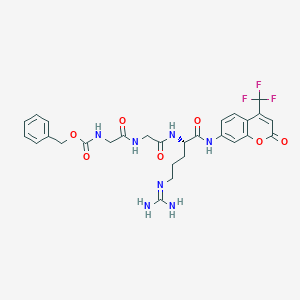

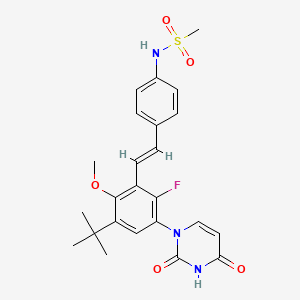
![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one](/img/structure/B15138852.png)
![(2R,4S,5R)-5-(6-aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-(2-methoxyethoxy)oxolan-3-ol](/img/structure/B15138859.png)
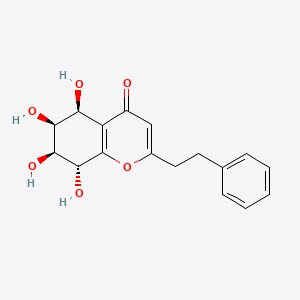

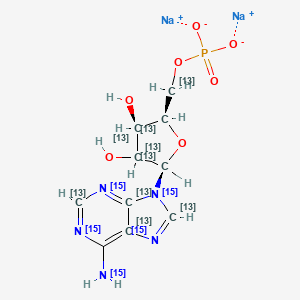
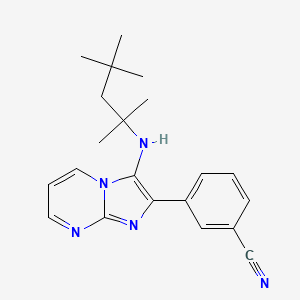
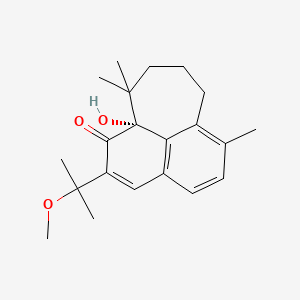
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B15138898.png)
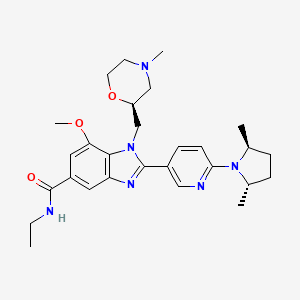
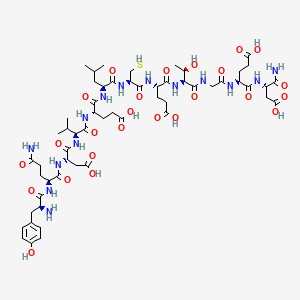
![(1R,2S,3R,5R)-3-[4-amino-5-(1-benzyl-4-chloropyrazol-3-yl)-2-chloropyrrolo[2,3-d]pyrimidin-7-yl]-5-[3-(azetidin-1-ylmethyl)phenyl]cyclopentane-1,2-diol](/img/structure/B15138908.png)
